

An In-depth Technical Guide to the Chemical Structure and Biology of Marneral

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Compound of Interest

Compound Name: *Maryal*

Cat. No.: *B1233877*

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Disclaimer: The compound "**Maryal**" was not found in chemical literature databases. This guide assumes the intended compound is Marneral, a triterpenoid aldehyde with a similar name.

Introduction

Marneral is a monocyclic triterpenoid aldehyde, a class of secondary metabolites found in the plant kingdom. It is a key player in the growth and development of the model organism *Arabidopsis thaliana*. This guide provides a comprehensive overview of the chemical structure, biosynthesis, and regulatory pathways associated with Marneral, designed for researchers and professionals in drug development and the life sciences.

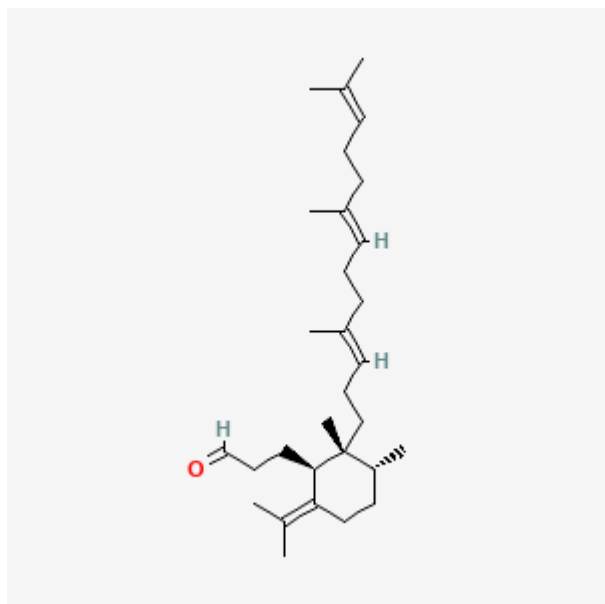
Chemical Structure and Properties

The fundamental identity of Marneral is defined by its unique chemical structure and properties.

2.1. Chemical Structure

The chemical structure of Marneral is provided below:

- IUPAC Name: 3-[(1S,2R,3R)-2,3-dimethyl-6-propan-2-ylidene-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclohexyl]propanal
- Molecular Formula: C₃₀H₅₀O
- 2D Structure:



2.2. Physicochemical Properties

Detailed experimental data on the physical properties of Marneral, such as melting point, boiling point, and solubility, are not readily available in the public domain. The table below summarizes the available computed data.

| Property | Value | Source |
|--------------------------------|---------------------|---------|
| Molecular Weight | 426.7 g/mol | PubChem |
| XLogP3-AA (LogP) | 9.9 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 1 | PubChem |
| Rotatable Bond Count | 10 | PubChem |
| Exact Mass | 426.386166003 g/mol | PubChem |
| Monoisotopic Mass | 426.386166003 g/mol | PubChem |
| Topological Polar Surface Area | 17.1 Å ² | PubChem |
| Heavy Atom Count | 31 | PubChem |
| Complexity | 951 | PubChem |

Biosynthesis and Metabolism

Marneral is synthesized in plants through a specialized metabolic pathway. Its biosynthesis is initiated from the common triterpenoid precursor, 2,3-oxidosqualene.

3.1. Biosynthesis of Marneral

The key enzymatic step in the formation of Marneral is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme marneral synthase (MRN1). This enzyme is an oxidosqualene cyclase (OSC) that directs the cyclization to form the characteristic monocyclic scaffold of Marneral.[1] In *Arabidopsis thaliana*, the gene encoding marneral synthase is part of a metabolic gene cluster.[2]

3.2. Metabolism of Marneral

Marneral can be further metabolized by other enzymes within the gene cluster. For instance, the cytochrome P450 enzyme CYP71A16 has been shown to catalyze the oxidation of marnerol, the alcohol form of marneral.[3] The in vitro reaction demonstrates the hydroxylation of marnerol to 23-hydroxymarnerol.[3]

3.3. Enzymatic Reaction Kinetics

The kinetic parameters for the oxidation of marnerol by CYP71A16 have been determined in vitro.

| Enzyme | Substrate | Product | K _m (μM) | k _{cat} (min ⁻¹) |
|----------|-----------|--------------------|---------------------|---------------------------------------|
| CYP71A16 | Marnerol | 23-hydroxymarnerol | 142 | 3.9 |

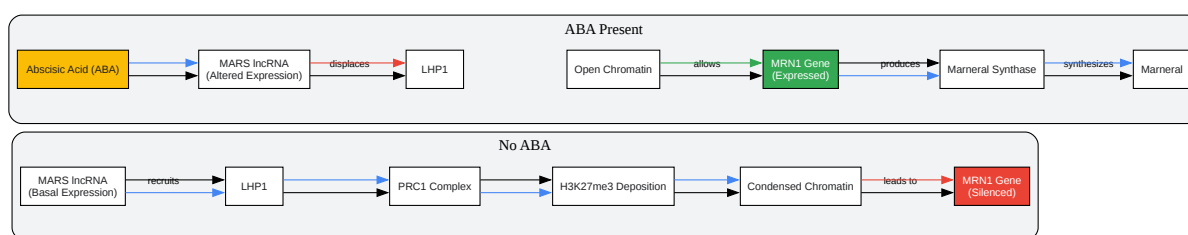
Table of kinetic data for CYP71A16-mediated marnerol oxidation.[3]

Regulation of Marneral Biosynthesis

The expression of the marneral gene cluster in *Arabidopsis thaliana* is tightly regulated, particularly in response to the plant hormone abscisic acid (ABA). A key player in this regulation is a long non-coding RNA (lncRNA) named MARneral Silencing (MARS).[4][5][6][7]

In the absence of ABA, the MARS lncRNA contributes to the epigenetic silencing of the marneral gene cluster. This is achieved through the recruitment of the POLYCOMB REPRESSIVE COMPLEX 1 (PRC1) component, LIKE-HETEROCHROMATIN PROTEIN 1 (LHP1), which leads to the deposition of the repressive histone mark H3K27me3 and chromatin condensation.[4][5][7]

Upon exposure to ABA, the expression of MARS is altered, leading to the displacement of LHP1 from the gene cluster. This results in a more open chromatin state, facilitating the transcription of the marneral synthase gene (MRN1) and other genes in the cluster.[4][5][7]



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Regulation of Marneral biosynthesis by ABA and the lncRNA MARS.

Experimental Protocols

Detailed experimental protocols for the chemical synthesis, purification, and spectroscopic analysis of Marneral are not extensively documented in publicly available literature. The existing research primarily focuses on its biosynthesis and genetic regulation.

5.1. In Vitro Enzymatic Assay for Marnerol Oxidation

The following is a summarized methodology for the in vitro analysis of marnerol oxidation by CYP71A16, based on published research.[3]

- Protein Expression and Purification:
 - The gene for CYP71A16 is cloned into an appropriate expression vector (e.g., pET) and transformed into a suitable host (e.g., *E. coli*).
 - Recombinant protein expression is induced, and cells are harvested.
 - The enzyme is purified using standard chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).
- Enzyme Activity Assay:
 - The reaction mixture contains the purified CYP71A16 enzyme, a suitable redox partner system (e.g., flavodoxin and flavodoxin reductase), the substrate marnerol, and a buffer system.
 - The reaction is initiated by the addition of a cofactor (e.g., NADPH).
 - The reaction is incubated at a controlled temperature.
- Product Analysis:
 - The reaction is quenched, and the products are extracted with an organic solvent.
 - The products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of 23-hydroxymarnerol.

Spectroscopic Data

Specific, publicly available spectroscopic data for Marnerol, such as ^1H -NMR, ^{13}C -NMR, IR, or high-resolution mass spectra, are currently lacking in the scientific literature. Such data would be invaluable for the unambiguous identification and characterization of this compound in various biological and chemical contexts.

Conclusion

Marnerol is a biologically significant triterpenoid aldehyde whose biosynthesis and regulation are intricately linked to plant development and stress responses. While its chemical structure is

known, a comprehensive public dataset of its physicochemical properties, detailed synthetic and purification protocols, and spectroscopic data is yet to be established. Further research into these areas will be crucial for a deeper understanding of Marneral's biological functions and for enabling its potential applications in various fields of science.

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